REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([C@@H]1COC(=O)N1[C:20]([CH:22]1[CH2:27][CH2:26][CH2:25][C:24]2([CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]2)[CH2:23]1)=[O:21])C1C=CC=CC=1.O.[OH-].[Na+]>O1CCCC1>[CH2:23]1[C:24]2([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]2)[CH2:25][CH2:26][CH2:27][CH:22]1[CH2:20][OH:21] |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
(4R)-4-benzyl-3-(spiro[5.5]undecane-2-carbonyl)-oxazolidin-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)[C@H]1N(C(OC1)=O)C(=O)C1CC2(CCC1)CCCCC2
|
Name
|
|
Quantity
|
0.06 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.06 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring the reaction mixture in the range of ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
by stirring the reaction mixture at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitated insolubles in the reaction mixture were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:20 to 1:10)
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(CCCC12CCCCC2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |